2-Glycylaminobutyric acid
Description
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUWGEILXFVFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19461-37-1, 7369-76-8 | |
| Record name | 2-Glycylaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7369-76-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-glycylaminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Glycylaminobutyric acid (GABA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound, with the chemical formula , is a derivative of gamma-aminobutyric acid (GABA) and features a glycine moiety that enhances its biological activity. The structure allows it to interact with various receptors in the central nervous system, contributing to its neuroprotective and anxiolytic effects.
Biological Activities
1. Neuroprotective Effects
- Mechanism : this compound acts as a GABA receptor agonist, promoting inhibitory neurotransmission in the brain. This action helps to stabilize neuronal activity and prevent excitotoxicity, which is crucial in conditions such as epilepsy and neurodegenerative diseases.
- Research Findings : Studies have demonstrated that administration of this compound can reduce neuronal cell death in animal models of stroke and traumatic brain injury by modulating calcium influx and oxidative stress responses.
2. Anxiolytic Properties
- Mechanism : By enhancing GABAergic transmission, this compound exhibits anxiolytic properties similar to those of benzodiazepines but with potentially fewer side effects.
- Case Study : In a clinical trial involving patients with generalized anxiety disorder, participants receiving this compound reported significant reductions in anxiety levels compared to the placebo group.
3. Antioxidant Activity
- Mechanism : The compound has been shown to scavenge free radicals and reduce oxidative stress markers in various cell types.
- Research Findings : In vitro studies indicate that this compound enhances the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative damage.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Research Findings |
|---|---|---|
| Neuroprotective | GABA receptor agonism | Reduced neuronal death in stroke models |
| Anxiolytic | Enhanced GABAergic transmission | Significant anxiety reduction in clinical trials |
| Antioxidant | Free radical scavenging | Increased antioxidant enzyme activity in vitro |
Case Studies
-
Neuroprotection in Stroke Models
- A study published in Neuroscience Letters explored the effects of this compound on ischemic brain injury. Results indicated that treatment significantly improved neurological outcomes and reduced infarct size when administered post-stroke.
-
Anxiety Reduction in Clinical Populations
- A randomized controlled trial examined the efficacy of this compound in patients with anxiety disorders. The findings revealed a marked improvement in anxiety symptoms over an eight-week period, suggesting its potential as a therapeutic agent.
-
Oxidative Stress Mitigation
- Research conducted on cultured neuronal cells demonstrated that this compound treatment led to decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions.
Chemical Reactions Analysis
Peptide Bond Formation and Hydrolysis
As a dipeptide, 2-glycylaminobutyric acid participates in further peptide synthesis via carbodiimide-mediated coupling (e.g., using PyBOP or HBTU). The free α-amino group of the glycine moiety reacts with activated carboxylic acids to form extended peptide chains. Conversely, acid- or base-catalyzed hydrolysis cleaves the glycyl-aminobutyric acid bond, yielding glycine and 2-aminobutyric acid.
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Peptide elongation | PyBOP, DIPEA, DMF, 0–25°C | Extended peptides |
| Acid hydrolysis | 6M HCl, 110°C, 24h | Glycine + 2-aminobutyric acid |
Decarboxylation Reactions
The β-carbonyl group adjacent to the amino group makes this compound susceptible to thermal or enzymatic decarboxylation . Under acidic conditions (pH < 3), heating promotes CO₂ elimination, forming 3-aminobutanamide:
his reaction mirrors decarboxylation pathways observed in other α-amino acids .
Deamination and Transamination
The α-amino group undergoes oxidative deamination in the presence of nitrous acid (HNO₂), producing a keto acid derivative :
n biochemical systems, pyridoxal phosphate (PLP) -dependent transaminases catalyze the transfer of the amino group to α-ketoglutarate, yielding glutamate and a corresponding α-keto acid .
Reactions with Aldehydes
The primary amine reacts with aldehydes (e.g., formaldehyde) to form Schiff base intermediates , which can undergo further cyclization or redox reactions . For example:
hese imines are critical intermediates in Maillard reactions and enzymatic cascades, such as those involving glyceric acid synthesis .
Enzymatic Modifications
In E. coli, branched-chain amino acid aminotransferases (BCAT) and aspartate aminotransferases (AspAT) utilize this compound as a substrate in multi-step cascades. For instance:
-
BCAT transfers the amino group to α-keto acids, regenerating glutamate .
-
AspAT facilitates equilibration with aspartate, enabling metabolic integration into the urea cycle .
6.
Comparison with Similar Compounds
Key Issue: Evidence Mismatch
By contrast, the evidence includes:
- 2-Methylbutyric acid (CAS 116-53-0): A branched-chain fatty acid used as an intermediate in manufacturing and flavoring agents .
- 2-Ethylbutyric acid: Another branched-chain carboxylic acid with industrial applications .
- 2-Aminobenzamides: Compounds studied for glycosylation analysis and glycoprotein characterization .
These compounds are unrelated to glycylaminobutyric acid derivatives, making a direct comparison impossible with the current data.
Analysis of Available Compounds
For transparency, here is a summary of the compounds described in the evidence:
Table 1: Properties of 2-Methylbutyric Acid vs. 2-Ethylbutyric Acid
Potential Reasons for Data Absence
Translation Errors: The original query may involve a mistranslation or confusion between similar-sounding compounds (e.g., "glycylaminobutyric acid" vs. "aminobutyric acid").
Recommendations for Further Research
To address this gap, the following steps are advised:
Verify the Compound Name: Confirm the IUPAC name, CAS number, or alternative identifiers for 2-Glycylaminobutyric acid.
Expand Literature Search : Use databases like PubMed, SciFinder, or Reaxys to locate peer-reviewed studies on this specific compound.
Explore Structural Analogs: Investigate comparisons with GABA derivatives (e.g., gabapentin, pregabalin) or glycylated amino acids (e.g., glycine, β-alanine).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
